YM 202074 was developed by researchers at Yoshitomi Pharmaceutical Co., Ltd., and has been the focus of numerous studies investigating its effects on metabotropic glutamate receptors. The compound's structure and activity have been characterized through various synthetic and analytical methods.
YM 202074 is classified as an allosteric modulator of the metabotropic glutamate receptor subtype 1. This classification indicates that it binds to a site distinct from the active site, influencing the receptor's activity without directly blocking the binding of the natural ligand.
The synthesis of YM 202074 involves several key steps, primarily focusing on the construction of its triazole and quinoline moieties. The synthetic route typically includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of YM 202074.
YM 202074 possesses a complex molecular structure characterized by a quinoline core substituted with a triazole ring. The structural formula can be represented as follows:
YM 202074 undergoes various chemical reactions typical for compounds with functional groups such as triazoles and quinolines. Key reactions include:
The reactivity profile of YM 202074 is influenced by its electronic structure, which can be analyzed using computational chemistry methods to predict potential reaction pathways.
YM 202074 acts as an antagonist at the metabotropic glutamate receptor subtype 1 by binding to allosteric sites, thereby inhibiting receptor activation by endogenous ligands such as glutamate. This inhibition modulates downstream signaling pathways involved in neurotransmission.
Studies have shown that YM 202074 has a high affinity for the metabotropic glutamate receptor subtype 1, with an inhibition constant (Ki) reported around 4.8 nM, indicating potent antagonistic activity.
YM 202074 is primarily utilized in research settings to investigate the role of metabotropic glutamate receptors in various physiological and pathological processes. Its applications include:
YM-202074 is a potent and selective allosteric antagonist of metabotropic glutamate receptor type 1 (mGluR1), a class C G protein-coupled receptor (GPCR). It binds with nanomolar affinity to an allosteric site within the receptor's 7-transmembrane domain (7TMD), distinct from the orthosteric glutamate-binding site. This binding inhibits receptor activation by preventing conformational changes necessary for G-protein coupling. Specifically, YM-202074 blocks mGluR1-mediated intracellular signaling pathways, including inositol phosphate (IP) production, with an IC₅₀ of 8.6 nM in rat cerebellar granule cells [1] [6]. The compound's intravenous administration in rat stroke models demonstrated rapid brain penetration, achieving therapeutic concentrations (0.3 µM) within 12 minutes, confirming its suitability for targeting central nervous system disorders [1] [2].
YM-202074 exhibits exceptional selectivity for mGluR1 over other mGluR subtypes. Binding assays reveal a Ki of 4.8 ± 0.37 nM for rat mGluR1, while showing no significant activity (IC₅₀ > 10 µM) at mGluR2, mGluR3, mGluR4a, mGluR6, or mGluR7 [1] [5] [6]. At mGluR5, it displays only weak inverse agonism (68% inhibition at 10 µM). This selectivity profile is attributed to unique structural determinants in the allosteric binding pocket of mGluR1 (discussed in Section 1.3). Off-target screening against 75+ receptors, ion channels, and transporters revealed moderate inhibition (>60%) at only six sites (e.g., adrenaline α2C, dopamine transporter), confirming high overall target specificity [6].
Table 1: Binding Affinity Profile of YM-202074
Target | Affinity (Ki or IC₅₀) | Selectivity vs. mGluR1 |
---|---|---|
mGluR1 | 4.8 nM | Reference |
mGluR5 | >10 µM (68% inh. at 10 µM) | >2,000-fold |
mGluR2/3/4a/6/7 | >10 µM | >2,000-fold |
Ionotropic Glutamate Rs | >10 µM | >2,000-fold |
The selectivity of YM-202074 arises from its specific interactions with non-conserved residues within mGluR1's allosteric pocket. Homology modeling and molecular dynamics simulations based on mGluR1/5 crystal structures show that YM-202074 occupies a hydrophobic cleft formed by transmembrane helices 3, 5, 6, and 7 [3]. Key interactions include:
These interactions stabilize an inactive receptor conformation. Mutagenesis studies confirm that substituting mGluR1-specific residues (e.g., F767A) reduces YM-202074 affinity by >100-fold. The compound's sesquifumarate salt form enhances solubility while preserving affinity [9].
Table 2: Key Residues in mGluR1 Allosteric Pocket for YM-202074 Binding
Residue (mGluR1) | Interaction Type | Role in Selectivity |
---|---|---|
F767 | π-π stacking | Steric occlusion in mGluR5 (smaller residue) |
S668 | Hydrogen bond acceptor | Replaced by bulkier residues in group II/III |
D760 | Ionic interaction | Conserved in mGluR1/mGluR5 only |
T815 | Hydrogen bond donor | Divergent in mGluR5 (alanine) |
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